Physicochemical Properties and Synthetic Utility of (S)-3-Amino-3-(3-fluorophenyl)propan-1-ol: A Technical Whitepaper
Physicochemical Properties and Synthetic Utility of (S)-3-Amino-3-(3-fluorophenyl)propan-1-ol: A Technical Whitepaper
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine and chiral motifs into small-molecule scaffolds is a cornerstone of rational drug design. (S)-3-Amino-3-(3-fluorophenyl)propan-1-ol (CAS: 1213482-43-9) represents a highly specialized, enantiopure building block[1]. Combining a 3-fluorophenyl group with a 1,3-amino alcohol moiety, this compound serves as a critical synthon for the development of central nervous system (CNS) agents, enzyme inhibitors, and complex aryloxypropanamine derivatives (e.g., fluoxetine or duloxetine analogs).
This whitepaper provides an in-depth analysis of its physicochemical properties, structural logic, and validated experimental workflows, serving as a comprehensive guide for researchers and drug development professionals.
Physicochemical Profile
Understanding the baseline physicochemical properties of (S)-3-Amino-3-(3-fluorophenyl)propan-1-ol is essential for predicting its behavior in both synthetic environments and biological systems.
Quantitative Data Summary
| Property | Value / Description |
| IUPAC Name | (3S)-3-amino-3-(3-fluorophenyl)propan-1-ol |
| CAS Registry Number | 1213482-43-9[2] |
| Molecular Formula | C9H12FNO[3] |
| Molecular Weight | 169.20 g/mol [2] |
| Appearance | White to off-white solid/powder[4] |
| Chirality | (S)-enantiomer |
| Solubility | Soluble in Methanol, DMSO, Dichloromethane |
| Storage Conditions | Store at room temperature, keep dry and cool[4] |
Structural & Mechanistic Insights
The pharmacological and synthetic value of this compound is driven by three core structural pillars. Understanding the causality behind these features is critical for downstream application.
The 3-Fluorophenyl Group
Fluorine is the most electronegative element (3.98 on the Pauling scale) and possesses a van der Waals radius (1.47 Å) closely mimicking that of hydrogen (1.20 Å)[5].
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Metabolic Stability: The strategic placement of fluorine at the meta position of the phenyl ring blocks cytochrome P450 (CYP450)-mediated aromatic oxidation, significantly extending the half-life of derivative APIs[6].
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pKa Modulation: The strong electron-withdrawing nature of fluorine exerts an inductive effect (-I) on the benzylic amine. This lowers the basicity (pKa) of the amine compared to its non-fluorinated analog, which directly enhances the lipophilicity (logP) and blood-brain barrier (BBB) permeability of the resulting drug candidate[7].
The 1,3-Amino Alcohol Motif
Optically pure 1,3-amino alcohols are vital synthons in organic chemistry[8].
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Synthetic Versatility: The 1,3-relationship allows for the formation of stable 6-membered cyclic intermediates (such as 1,3-oxazines) during synthesis[9].
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Target Affinity: In biological targets, this motif acts as a potent bidentate hydrogen-bond donor/acceptor network, anchoring the molecule within receptor binding pockets.
The (S)-Chiral Center
Stereospecificity dictates receptor binding affinity. In CNS drugs, enantiomers often exhibit drastically different pharmacodynamics. The isolated (S)-configuration ensures that downstream derivatives maintain the precise spatial orientation required for target selectivity, avoiding the off-target toxicity often associated with racemic mixtures.
Structural features of (S)-3-Amino-3-(3-fluorophenyl)propan-1-ol and their pharmacological impacts.
Experimental Protocols
As a Senior Application Scientist, it is imperative to design protocols that are not only reproducible but self-validating. The following methodologies detail the synthesis and analytical validation of the compound.
Protocol 1: Asymmetric Synthesis via Borane Reduction of β -Amino Acids
To synthesize (S)-3-Amino-3-(3-fluorophenyl)propan-1-ol, the reduction of the corresponding enantiopure (S)-3-amino-3-(3-fluorophenyl)propanoic acid (or its ester) is a preferred route.
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Causality for Reagent Choice: Borane-tetrahydrofuran ( BH3⋅THF ) is selected over Lithium Aluminum Hydride ( LiAlH4 ). BH3 acts as an electrophilic reducing agent that readily complexes with the free amine, directing the reduction intramolecularly to the adjacent carboxylic acid/ester. This prevents unwanted defluorination of the phenyl ring—a known side reaction with aggressive nucleophilic hydrides like LiAlH4 .
Step-by-Step Methodology:
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Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 10 mmol of (S)-3-amino-3-(3-fluorophenyl)propanoic acid in 30 mL of anhydrous THF.
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Cooling: Chill the reaction mixture to 0 °C using an ice-water bath. Rationale: Controlling the initial exotherm prevents the degradation of the THF complex.
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Reagent Addition: Dropwise, add 30 mL of a 1.0 M solution of BH3⋅THF (30 mmol, 3 equiv).
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Reflux: Remove the ice bath and gradually heat the reaction to reflux (65 °C) for 12 hours.
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Self-Validation (Reaction Monitoring): Monitor the reaction via TLC (DCM:MeOH 9:1). Use a ninhydrin stain to visualize the primary amine. The reaction is complete when the starting material spot entirely disappears, confirming full conversion.
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Quenching: Cool the flask back to 0 °C. Slowly add Methanol (10 mL) dropwise. Self-Validation: The cessation of hydrogen gas ( H2 ) bubbling visually confirms that all excess borane has been safely destroyed.
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Workup: Concentrate the mixture in vacuo. Redissolve the residue in 1M NaOH (20 mL) to break up boron-amine complexes, then extract with Dichloromethane ( 3×20 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and evaporate to yield the pure 1,3-amino alcohol.
Protocol 2: Enantiomeric Excess (ee) Determination via Chiral HPLC
Validating the chiral purity of the synthesized or procured batch is critical before downstream API synthesis.
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Causality for Method Design: A normal-phase chiral HPLC method utilizing a polysaccharide-based Chiral Stationary Phase (CSP), such as a Chiralcel OD-H column, is ideal. The mobile phase of Hexane/Isopropanol (IPA) is chosen because the non-polar hexane forces the analyte to interact heavily with the chiral grooves of the CSP, while the protic IPA competes for hydrogen bonding, allowing the compound to elute without severe peak tailing.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 1 mg of the synthesized (S)-3-Amino-3-(3-fluorophenyl)propan-1-ol in 1 mL of the mobile phase (Hexane:IPA, 90:10 v/v). Add 0.1% Diethylamine (DEA) to the solvent. Rationale: DEA suppresses the ionization of the amine, preventing secondary interactions with residual silanols on the column that cause peak broadening.
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System Equilibration: Purge the Chiralcel OD-H column (250 x 4.6 mm, 5 µm) with the mobile phase at a flow rate of 1.0 mL/min until a stable UV baseline is achieved at 210 nm and 254 nm.
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Self-Validation (System Suitability): Inject 10 µL of a racemic standard of 3-Amino-3-(3-fluorophenyl)propan-1-ol. Ensure that the resolution ( Rs ) between the (R) and (S) peaks is > 1.5 (baseline separation).
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Sample Injection: Inject 10 µL of the (S)-enantiomer sample.
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Data Analysis: Integrate the area under the curve (AUC) for both the (S)-peak and any residual (R)-peak. Calculate the Enantiomeric Excess (ee%) using the formula: ee%=AreaS+AreaR∣AreaS−AreaR∣×100 .
Analytical workflow for determining the enantiomeric excess (ee%) via Chiral HPLC.
Conclusion
(S)-3-Amino-3-(3-fluorophenyl)propan-1-ol is a sophisticated, multi-faceted building block. By leveraging the metabolic resistance and lipophilicity tuning of the 3-fluorophenyl group alongside the chelating power of the 1,3-amino alcohol, medicinal chemists can construct highly potent, stereospecific drug candidates. Strict adherence to chemoselective synthetic protocols and rigorous chiral chromatographic validation ensures the integrity of the downstream pharmaceutical products.
References
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Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry". Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
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Purser, S., et al. "Fluorine in medicinal chemistry". Chemical Society Reviews, Taylor & Francis / Tandfonline. Available at:[Link]
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Wang, W., et al. "Progress on the Synthesis of 1,3-Amino Alcohol". Chinese Journal of Organic Chemistry, SIOC Journals. Available at:[Link]
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Fülöp, F., et al. "Synthesis of 1,3-amino alcohol starting materials". ResearchGate. Available at:[Link]
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Dong, V. M., et al. "Synthesis of 1,3-Amino Alcohols, 1,3-Diols, Amines, and Carboxylic Acids from Terminal Alkynes". The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
Sources
- 1. 1213482-43-9|(S)-3-Amino-3-(3-fluorophenyl)propan-1-ol| Ambeed [ambeed.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-Amino-3-(3-fluorophenyl)propan-1-ol | CymitQuimica [cymitquimica.com]
- 4. 3-Amino-3-(3-fluorophenyl)propan-1-ol hydrochloride CAS#: 1379947-71-3 [chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Progress on the Synthesis of 1,3-Amino Alcohol [sioc-journal.cn]
- 9. researchgate.net [researchgate.net]
